molecular formula C6H9N3O3 B8684701 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Cat. No. B8684701
M. Wt: 171.15 g/mol
InChI Key: DGOLRWGORPVZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol is a useful research compound. Its molecular formula is C6H9N3O3 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitro-pyrazol-1-yl)-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Nitro-pyrazol-1-yl)-propan-2-ol

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

1-(3-nitropyrazol-1-yl)propan-2-ol

InChI

InChI=1S/C6H9N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3,5,10H,4H2,1H3

InChI Key

DGOLRWGORPVZNB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-nitro-1H-pyrazole (prepared in Example 3, 400 mg, 3.54 mmol) in N,N-dimethylformamide (5 mL) was treated with solid potassium carbonate (734 mg, 5.31 mmol) and 2-methyl-oxirane (500 μL, 3.54 mmol) and placed in a sealed tube and heated at 100° C. for 1 h in an oil bath. After this time the reaction was cooled to 25° C. and diluted with water (30 mL) and extracted with ethyl acetate (3×20 mL). The organic layers were then combined and washed with saturated aqueous brine solution (2×20 mL) and then dried over sodium sulfate, filtered and concentrated in vacuo with silica gel (2 g) and purified by Biotage Flash Chromatography (40S column, Silica gel, 60% ethyl acetate/hexanes) to afford 1-(3-nitro-pyrazol-1-yl)-propan-2-ol (332 mg, 55%) as a clear colorless oil: ES-HRMS m/e calcd for C6H9N3O3 (M+H)+ 172.0717, observed 172.0716; 36730-255 1H NMR (300 MHz, CDCl3) δ ppm 1.28 (d, J=6.3 Hz, 3H, CH3), 2.15 (br. s., 1H, OH), 4.03-4.13 (m, 1H, CH of CH2), 4.23-4.38 (m, 2H, OCH and CH of CH2), 6.91 (d, J=2.4 Hz, 1H, Ar), 7.56 (d, J=2.4 Hz, 1H, Ar).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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